2,3-dichloro-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide
Overview
Description
2,3-dichloro-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H19Cl2NO4S and its molecular weight is 368.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.0411846 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photodynamic Therapy Applications
The compound's analog, a zinc phthalocyanine derivative with benzenesulfonamide groups, shows promise for photodynamic therapy in cancer treatment. Its excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make it a significant Type II photosensitizer for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Properties
A study on sulfonamide-focused libraries, including compounds similar to the 2,3-dichloro-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide, reveals their potential as antitumor agents. Selected compounds from these libraries have shown effectiveness as cell cycle inhibitors and progressed to clinical trials (Owa et al., 2002).
Chemical Synthesis and Catalysis
N-Chloro-N-methoxybenzenesulfonamide, a compound structurally related, serves as a reactive chlorinating reagent. It's used for chlorinating various substrates like 1,3-diketones, β-keto esters, and phenols, indicating potential applications in organic synthesis and catalysis (Pu et al., 2016).
Carbonic Anhydrase Inhibitory Effects
Another study involving dibenzenesulfonamides demonstrated their inhibitory effects on human carbonic anhydrase isoenzymes, important for developing anticancer drugs. These compounds induced apoptosis and autophagy pathways in cancer cells (Gul et al., 2018).
Properties
IUPAC Name |
2,3-dichloro-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO4S/c1-17(9-5-3-4-6-10(9)18)22(19,20)12-8-7-11(21-2)13(15)14(12)16/h7-10,18H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXIKOMRPFCVQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)S(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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